(E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various studies.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of thiazole with various amines and aldehydes. The specific compound of interest can be synthesized through a series of reactions involving 4-methylpiperazine and 4-nitrobenzyl alcohol, followed by cyclization to form the thiazole ring.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) lower than conventional treatments like ethambutol . Although specific data for the compound is limited, its structural analogs suggest potential efficacy against bacterial strains.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can lead to applications in skin whitening agents. Derivatives of thiazoles have been shown to possess potent tyrosinase inhibitory activity. For example, related compounds demonstrated IC50 values comparable to established inhibitors like kojic acid . The presence of specific substituents on the benzylidene moiety plays a crucial role in enhancing this activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on similar thiazole derivatives have shown low cytotoxicity at concentrations up to 20 µM in B16F10 melanoma cells, indicating a favorable therapeutic index . However, some derivatives exhibited concentration-dependent cytotoxic effects, necessitating further evaluation of this compound.
Case Studies and Research Findings
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-24-10-12-25(13-11-24)22-23-21(27)20(31-22)14-16-4-8-19(9-5-16)30-15-17-2-6-18(7-3-17)26(28)29/h2-9,14H,10-13,15H2,1H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWDPVDVMVZFI-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.